molecular formula C5H5ClN2O2 B2427948 5-Chloro-3-methoxy-1H-pyrazin-2-one CAS No. 588732-74-5

5-Chloro-3-methoxy-1H-pyrazin-2-one

Cat. No. B2427948
M. Wt: 160.56
InChI Key: OZVMABMIMSNMLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives has been reported in several studies . For instance, one study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methoxy-1H-pyrazin-2-one consists of a pyrazinone ring substituted with a chlorine atom and a methoxy group. The exact structure and arrangement of these substituents can be determined through techniques such as NMR spectroscopy .

Scientific Research Applications

Microwave-Assisted Methodology

A microwave-assisted methodology has been developed for the synthesis of 5-chloro-3-(dimethylamino)pyrazin-2(1H)-ones. This process involves a chemoselective desulfitative removal of a phenylthioether bond, yielding desired compounds efficiently (Sharma, Mehta, & Eycken, 2008).

Generation of Pyrazinone Derivatives

Research has shown the synthesis of 3-aryl-, 3-benzyl-, and 3-methoxy-6-(1-bromoalkyl/benzyl)-5-chloropyrazin-2(1H)-ones. These compounds can be converted into new 6-alkylidene/benzylidene-5-chloro-3,6-dihydropyrazin-2(1H)-ones, demonstrating the versatility of 5-Chloro-3-methoxy-1H-pyrazin-2-one in generating novel pyrazinone derivatives (Buysens, Vandenberghe, Toppet, & Hoornaert, 1996).

Novel Synthesis Procedure for Asymmetrically Substituted Pyrazines

A novel procedure for synthesizing asymmetrically tri- and tetrasubstituted pyrazines starting from para-methoxybenzyl-protected 3,5-dichloro-2(1H)-pyrazinones has been reported. This method allows for the orthogonal introduction of substituents into the pyrazine scaffold, demonstrating the chemical's potential for creating diverse molecular structures (Mehta, Sharma, Hecke, Meervelt, & Eycken, 2008).

Antimycobacterial Activity

5-Chloropyrazinamide, a derivative of 5-Chloro-3-methoxy-1H-pyrazin-2-one, has been studied for its broad spectrum of antimycobacterial activity in vitro. This research demonstrates the compound's potential in developing treatments against Mycobacterium tuberculosis and other strains (Zítko, Servusová, Paterová, Mandíková, Kubíček, Kučera, Hrabcova, Kuneš, Soukup, & Doležal, 2013).

Desulfitative Sonogashira-Type Cross-Coupling

An unprecedented desulfitative Sonogashira-type cross-coupling protocol has been developed using 5-chloro-3-(phenylsulfanyl) pyrazin-2(1H)-ones. This method is applicable to solid-phase linked pyrazin-2(1H)-ones and other related compounds, showcasing the compound's utility in advanced organic synthesis (Mehta, Sharma, & Van der Eycken, 2008).

properties

IUPAC Name

5-chloro-3-methoxy-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVMABMIMSNMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methoxy-1H-pyrazin-2-one

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